molecular formula C16H28N2O6 B3105234 6-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523606-37-2

6-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No. B3105234
CAS RN: 1523606-37-2
M. Wt: 344.40
InChI Key: FYKVYXCJDKVWQV-UHFFFAOYSA-N
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Description

6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a chemical compound with the molecular formula C16H28N2O6 and a molecular weight of 344.40. Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms . Spiro compounds are used as photochromic materials .


Molecular Structure Analysis

The InChI code for 6-Oxa-2-azaspiro[3.5]nonane hemioxalate is 1S/2C7H13NO.C2H2O4/c21-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h28H,1-6H2;(H,3,4)(H,5,6) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Oxa-2-azaspiro[3.5]nonane hemioxalate is a solid at room temperature . It has a molecular weight of 344.41 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthetic Routes and Chemical Synthesis

The synthesis of spiroaminals, including 6-Oxa-2-azaspiro[3.5]nonane, has been a subject of interest due to their presence in natural and synthetic products with significant biological activities. Different synthetic strategies have been developed to construct these spiroaminals, showcasing their potential in creating novel compounds with intricate molecular architecture (Sinibaldi & Canet, 2008).

Novel Synthesis Methods

Innovative synthesis methods for spirocyclic compounds, including 6-Oxa-2-azaspiro[3.5]nonane, have been described. These methods involve the conversion of spirocyclic oxetanes into benzimidazoles, highlighting the compound's versatility in synthesizing complex molecular frameworks (Gurry, McArdle, & Aldabbagh, 2015).

Applications in Drug Discovery

The construction of multifunctional modules for drug discovery has seen the synthesis of novel spirocycles, including thia/oxa-azaspiro[3.4]octanes. These spirocycles have been designed as versatile scaffolds for the development of new drugs, demonstrating the importance of compounds like 6-Oxa-2-azaspiro[3.5]nonane in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Role in Organic Synthesis

The compound and its derivatives have been instrumental in the synthesis of oxa-aza spirobicycles via intramolecular hydrogen abstraction, showcasing their role in creating complex cyclic structures from simpler molecules. This process underlines the significance of spirocyclic compounds in advancing synthetic organic chemistry (Freire et al., 2002).

Chemical Properties and Stability

An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, often isolated as an oxalate salt, has been developed, providing a more stable and soluble product. This research offers insights into the chemical properties and stability of related spirocyclic compounds, facilitating their use under a wider range of reaction conditions (van der Haas et al., 2017).

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed or in contact with skin . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

properties

IUPAC Name

6-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(4-8-5-7)6-9-3-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVYXCJDKVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC2)COC1.C1CC2(CNC2)COC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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